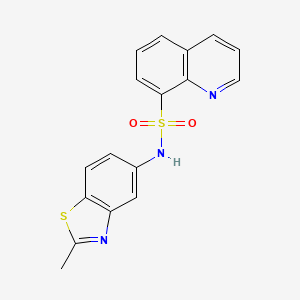

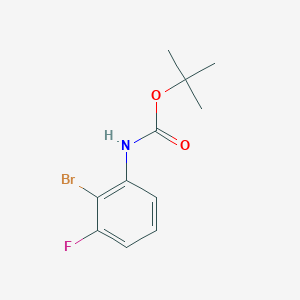

Tert-butyl (2-bromo-3-fluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2-bromo-3-fluorophenyl)carbamate, also known as TBFC, is an organofluorine compound and a member of the carbamate family. It is a colorless, volatile, and odorless liquid with a melting point of -48.2°C and boiling point of 101°C. TBFC has a wide range of applications in chemical synthesis, biochemistry, and pharmaceuticals. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a reactant in the synthesis of pharmaceuticals. TBFC is also used in the synthesis of fluorinated compounds and has been used as a fluorescent dye and a chromogenic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Tert-butyl (2-bromo-3-fluorophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a critical intermediate in producing drugs like osimertinib (AZD9291). A study by Zhao et al. (2017) presents a rapid synthetic method for this compound, demonstrating its significance in medicinal chemistry (Zhao et al., 2017).

Development of Novel Protecting Groups

The search for novel and efficient protecting groups is a continuous pursuit in organic synthesis. Tert-butyl (2-bromo-3-fluorophenyl)carbamate and related structures have been explored for this purpose. Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection, highlighting the versatility of bromo- and fluoro-substituted carbamates in synthetic chemistry (Surprenant & Lubell, 2006).

Efficient Synthetic Methods

Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines, showcasing the utility of tert-butyl carbamate derivatives in simplifying synthetic routes and enhancing yields (Lebel & Leogane, 2005).

Catalysis and Cross-Coupling Reactions

A study by Stambuli et al. (2002) on monomeric arylpalladium halide complexes with a hindered phosphine highlights the role of tert-butyl (2-bromo-3-fluorophenyl)carbamate in facilitating nucleophilic substitutions and cross-coupling reactions. This research provides insight into the mechanistic aspects of palladium-catalyzed processes, offering a pathway for developing more efficient catalytic systems (Stambuli et al., 2002).

Novel Reduction Strategies

The unique reactivity of tert-butyl (2-bromo-3-fluorophenyl)carbamate with ethyl perfluorooctanoate, leading to unexpected reduction products, was explored by Sokeirik et al. (2006). This study sheds light on the intricate reactivity patterns of carbamates with perfluoroalkyl ketones, contributing to the development of novel reduction strategies in organic synthesis (Sokeirik et al., 2006).

Eigenschaften

IUPAC Name |

tert-butyl N-(2-bromo-3-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(13)9(8)12/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSMRTSASZMMJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)

![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2921617.png)

![2-Bromo-4,5-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2921621.png)

![2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2921622.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921624.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2921631.png)